Acetic acid;1-(3-methylbutoxy)ethanol
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Overview
Description
Acetic acid;1-(3-methylbutoxy)ethanol is a chemical compound with the molecular formula C8H16O3. It is an ester formed from acetic acid and 1-(3-methylbutoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(3-methylbutoxy)ethanol typically involves the esterification reaction between acetic acid and 1-(3-methylbutoxy)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(3-methylbutoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-(3-methylbutoxy)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;1-(3-methylbutoxy)ethanol involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release acetic acid and 1-(3-methylbutoxy)ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;1-(2-methylbutoxy)ethanol
- Acetic acid;1-(4-methylbutoxy)ethanol
- Acetic acid;1-(3-ethylbutoxy)ethanol
Uniqueness
Acetic acid;1-(3-methylbutoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
730977-98-7 |
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Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
acetic acid;1-(3-methylbutoxy)ethanol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-6(2)4-5-9-7(3)8;1-2(3)4/h6-8H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
GFIJZXFHJHTHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C)O.CC(=O)O |
Origin of Product |
United States |
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